molecular formula C16H10N2O B5319847 N-(2-cyanophenyl)-3-phenylprop-2-ynamide

N-(2-cyanophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5319847
M. Wt: 246.26 g/mol
InChI Key: YAAXGESBCBTLRA-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-phenylprop-2-ynamide is a propargylamide derivative characterized by a phenylpropiolamide backbone substituted with a 2-cyanophenyl group.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-12-14-8-4-5-9-15(14)18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAXGESBCBTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-phenylprop-2-ynamide typically involves the reaction of 2-cyanobenzonitrile with phenylacetylene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where palladium acetate (Pd(OAc)2) is used as a catalyst, and triphenylphosphine (PPh3) as a ligand. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Melting Points and Stability

  • For example, 5s (4-nitrophenyl derivative) melts at 200–203°C, while 5t (4-methylphenyl) melts at 165–167°C .
  • CM14: Not reported, but its fused thienochromen system likely enhances planarity and stability .

Spectroscopic Data

  • IR Stretching: The alkyne (C≡C) stretch in analogs appears at ~2200 cm⁻¹ (e.g., 2214 cm⁻¹ in 5q), while amide carbonyl stretches range from 1631–1684 cm⁻¹ . The cyano group (C≡N) in the target compound would introduce a strong absorption near 2240 cm⁻¹, as seen in related nitriles ().

Functional Group Modifications

Substituent diversity in analogs is achieved through:

  • Electrophilic aromatic substitution : Nitro, chloro, or methoxy groups are introduced to modulate electronic properties .
  • Carbamoylation : Cyclohexylcarbamoyl groups in 5q, 5s, and 5t enhance hydrogen-bonding capacity .

Enzyme Inhibition

  • CM14 : Inhibits HlyU, a virulence regulator in Vibrio vulnificus, with a molecular weight of 345.37 and efficacy validated in reporter strains .
  • N-(2-cyanophenyl)-3-phenylprop-2-ynamide: The cyano group may enhance binding to enzymatic pockets through dipole interactions, though specific activity data are unavailable.

Structure-Activity Relationships (SAR)

  • Bulkier substituents : Cyclohexylcarbamoyl groups (5q, 5s) may reduce membrane permeability due to increased hydrophobicity .

Comparative Data Table

Compound Name Substituent (R) Melting Point (°C) IR (C≡C, cm⁻¹) Biological Activity Reference
This compound 2-cyanophenyl N/A ~2240 (C≡N) Not reported N/A
CM14 4-oxo-thienochromen-3-yl N/A N/A HlyU inhibitor
5q (N-[(2-nitrophenyl)methyl] derivative) 2-nitrophenyl 152–154 2214 Not reported
5s (N-[(4-nitrophenyl)methyl] derivative) 4-nitrophenyl 200–203 2200 Not reported
5m (N-[(3-chlorophenyl)methyl] derivative) 3-chlorophenyl 191–192 2216 Not reported

Q & A

Q. What synthetic strategies are employed for N-(2-cyanophenyl)-3-phenylprop-2-ynamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, similar compounds are synthesized via:

  • Substitution : Reacting nitrobenzene derivatives with alcohols under alkaline conditions to introduce functional groups.
  • Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines.
  • Condensation : Employing condensing agents (e.g., DCC or EDC) to link amines with cyanoacetic acid derivatives.
    Optimization focuses on adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (ethanol vs. DMF), and temperature (60–80°C for condensation). Monitoring reaction progress via TLC or HPLC is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H NMR identifies hydrogen environments (e.g., cyano-phenyl protons at δ 7.5–8.0 ppm; alkyne protons as singlet near δ 3.0 ppm). 13C^{13}C NMR confirms nitrile (δ ~110–120 ppm) and carbonyl (δ ~165–175 ppm) groups.
  • IR Spectroscopy : Detects nitrile (C≡N stretch at ~2200 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 289.1).
    Cross-validation with X-ray crystallography (using SHELX for refinement) resolves ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening includes:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Potential : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic Studies : Fluorescence-based assays to assess interactions with targets like topoisomerases or tubulin. Dose-response curves (IC50_{50}) and selectivity indices (normal vs. cancer cells) guide further optimization .

Advanced Research Questions

Q. How can researchers address low yield in the final condensation step of synthesis?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Gradual heating (40–60°C) minimizes decomposition.
  • Protecting Groups : Temporarily block reactive sites (e.g., cyano groups) using trimethylsilyl chloride. Post-reaction deprotection with TBAF improves yield .

Q. How to resolve discrepancies between spectroscopic data and crystallographic analysis?

Contradictions may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing. To resolve:

  • Variable-Temperature NMR : Identifies conformational flexibility by analyzing signal splitting at low temperatures.
  • SHELX Refinement : Re-analyze X-ray data with SHELXL to detect disorder or twinning.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., nitrile group as electron-deficient site).
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Analyze stability in aqueous vs. lipid membranes (NAMD/GROMACS).
    Results guide functionalization (e.g., adding electron-donating groups to modulate reactivity) .

Q. How can synergistic effects with other bioactive molecules be systematically analyzed?

  • Combination Index (CI) Method : Use Chou-Talalay assays to quantify synergy (CI < 1) in anticancer activity.
  • Isobologram Analysis : Plot dose-response curves for individual vs. combined agents.
  • Pathway Mapping : RNA-seq or proteomics identifies overlapping targets (e.g., apoptosis pathways) .

Q. What is the role of substituents (e.g., cyano, phenyl) in modulating reactivity and bioactivity?

  • Cyano Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Michael additions).
  • Phenyl Ring : Contributes to π-π stacking with aromatic residues in enzyme active sites.
  • Alkyne Spacer : Increases rigidity, improving binding specificity.
    Comparative studies with analogs (e.g., replacing cyano with nitro groups) reveal structure-activity relationships .

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